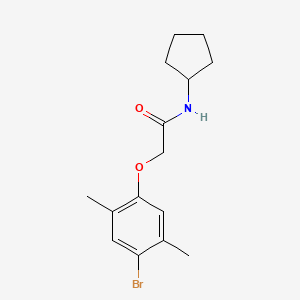![molecular formula C16H15ClN2O3 B3497642 N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B3497642.png)
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide
Overview
Description
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide group attached to a 3-chloro-4-methoxyaniline moiety through an oxoethyl linker. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
The primary target of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}benzamide is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Pharmacokinetics
The compound’s solubility in chloroform, dmso, and methanol suggests that it may have good bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide typically involves the reaction of 3-chloro-4-methoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an oxoethylating agent, such as ethyl chloroformate, under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)benzamide: Known for its anticancer activity.
3-chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide: Another benzamide derivative with similar structural features.
Uniqueness
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxy and chloro substituents play a crucial role in its interaction with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-7-12(9-13(14)17)19-15(20)10-18-16(21)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJFFCUHNAWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3497563.png)
![(5Z)-5-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3497567.png)
![2-chloro-5-[(4-ethyl-1-piperazinyl)carbonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3497571.png)
![2-[(3Z)-3-{[(4-Tert-butylphenyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]-N,N-diethylacetamide](/img/structure/B3497577.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B3497581.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3497589.png)


![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B3497619.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B3497627.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3497639.png)
![5-hydroxy-2-[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B3497641.png)
![2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B3497646.png)
![Propan-2-yl 3-[[2-[[5-(2-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3497657.png)
